molecular formula C7H6ClF3N2 B1412062 2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine CAS No. 1227508-99-7

2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine

Cat. No.: B1412062
CAS No.: 1227508-99-7
M. Wt: 210.58 g/mol
InChI Key: OHKFZPSEAPARPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound an important intermediate in the synthesis of various active ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the selective fluorination of chloromethylpyridines under controlled conditions. For instance, the Balz-Schiemann reaction can be used to introduce the trifluoromethyl group . This reaction involves the diazotization of an amino group followed by the replacement with a trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound often involves a stepwise liquid-phase and vapor-phase synthesis. The process begins with the chlorination of methylpyridines to form intermediates, which are then subjected to vapor-phase fluorination to introduce the trifluoromethyl group . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of amines.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield nitro derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For instance, in medicinal chemistry, it can inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine is unique due to its combination of an amino group, a chloromethyl group, and a trifluoromethyl group on the pyridine ring. This unique structure imparts distinct reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

3-(chloromethyl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-3-4-5(7(9,10)11)1-2-13-6(4)12/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKFZPSEAPARPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine
Reactant of Route 6
2-Amino-3-chloromethyl-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.